Ampyzine Ampyzine
Brand Name: Vulcanchem
CAS No.: 5214-29-9
VCID: VC3874738
InChI: InChI=1S/C6H9N3/c1-9(2)6-5-7-3-4-8-6/h3-5H,1-2H3
SMILES: CN(C)C1=NC=CN=C1
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol

Ampyzine

CAS No.: 5214-29-9

Cat. No.: VC3874738

Molecular Formula: C6H9N3

Molecular Weight: 123.16 g/mol

* For research use only. Not for human or veterinary use.

Ampyzine - 5214-29-9

Specification

CAS No. 5214-29-9
Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
IUPAC Name N,N-dimethylpyrazin-2-amine
Standard InChI InChI=1S/C6H9N3/c1-9(2)6-5-7-3-4-8-6/h3-5H,1-2H3
Standard InChI Key UUINNXPPLPDRQX-UHFFFAOYSA-N
SMILES CN(C)C1=NC=CN=C1
Canonical SMILES CN(C)C1=NC=CN=C1

Introduction

Chemical Identity and Structural Characteristics

Ampyzine (IUPAC name: N,N-dimethyl-2-pyrazinamine) is a heterocyclic organic compound with the molecular formula C₆H₉N₃ and a molar mass of 123.159 g·mol⁻¹ . Its structure comprises a pyrazine ring substituted with a dimethylamino group at the 2-position (Figure 1).

Table 1: Key Chemical and Physical Properties of Ampyzine

PropertyValueSource
CAS Registry Number5214-29-9
Molecular FormulaC₆H₉N₃
Molar Mass123.159 g·mol⁻¹
SMILES NotationCN(C)C1=NC=CN=C1
SolubilityNot fully characterized

The compound’s planar aromatic ring and nitrogen-rich structure contribute to its ability to interact with biological targets, particularly monoamine transporters and enzymes .

Pharmacological Profile and Mechanism of Action

Classification and Primary Targets

Ampyzine is pharmacologically categorized as a CNS stimulant and MAOI . Its mechanism involves dual modulation of monoaminergic systems:

  • Monoamine Oxidase Inhibition: Ampyzine inhibits monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as dopamine, norepinephrine, and serotonin . This action increases synaptic concentrations of these neurotransmitters, potentiating their effects.

  • Catecholamine Reuptake Modulation: Structural similarities to amphetamines enable ampyzine to compete with endogenous monoamines for reuptake transporters, further elevating synaptic monoamine levels .

Table 2: Comparative Pharmacological Activity of Ampyzine and Amphetamine

ParameterAmpyzineAmphetamine
MAO InhibitionModerateWeak
Dopamine ReuptakeNot reportedWeak inhibition
Noradrenergic ActivityIndirect via MAO inhibitionDirect receptor agonism

Structural-Activity Relationships

The dimethylamino group at the 2-position of the pyrazine ring is critical for MAO affinity. Analogues such as triampyzine (3,5,6-trimethylampyzine) exhibit anticholinergic properties, underscoring the impact of substituent modifications on target selectivity .

Synthesis and Manufacturing

Ampyzine is synthesized through a four-step process:

  • Condensation: Glyoxal reacts with 2-aminomalonamide to form a pyrazine derivative.

  • Hydrolysis: Acid-catalyzed hydrolysis yields 2-hydroxypyrazine.

  • Halogenation: Treatment with phosphorus pentachloride produces 2-chloropyrazine.

  • Amination: Reaction with dimethylamine substitutes the chlorine atom, yielding ampyzine .

Key Reaction Equations

  • Glyoxal+2-AminomalonamidePyrazine Derivative\text{Glyoxal} + \text{2-Aminomalonamide} \rightarrow \text{Pyrazine Derivative}

  • Pyrazine DerivativeH⁺2-Hydroxypyrazine\text{Pyrazine Derivative} \xrightarrow{\text{H⁺}} \text{2-Hydroxypyrazine}

  • 2-Hydroxypyrazine+PCl₅2-Chloropyrazine\text{2-Hydroxypyrazine} + \text{PCl₅} \rightarrow \text{2-Chloropyrazine}

  • 2-Chloropyrazine+(CH₃)₂NHAmpyzine\text{2-Chloropyrazine} + \text{(CH₃)₂NH} \rightarrow \text{Ampyzine}

This pathway emphasizes the use of readily available precursors and halogenation-amination sequences common in heterocyclic chemistry .

Preclinical and Clinical Research Landscape

Historical Studies

Early studies classified ampyzine as a euphoriant, though detailed clinical trial data remain sparse . Its MAOI activity suggests potential applications in depressive disorders, but safety concerns associated with classical MAOIs (e.g., hypertensive crises) have limited its development .

Analogues and Derivatives

Triampyzine, a methylated analogue, demonstrates anticholinergic and antisecretory effects, highlighting the versatility of pyrazine-based scaffolds in drug design .

Future Directions and Research Gaps

  • Mechanistic Elucidation: Detailed kinetic studies of MAO inhibition are needed to quantify potency and isoform selectivity.

  • Therapeutic Repurposing: Evaluation in treatment-resistant depression or neurodegenerative disorders (e.g., Parkinson’s disease) could exploit its MAOI activity.

  • Safety Profiling: Preclinical toxicology and drug interaction studies are essential for clinical translation.

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